molecular formula C5H6Cl2N2OS B15330231 2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride

2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride

Cat. No.: B15330231
M. Wt: 213.08 g/mol
InChI Key: QOYSDZKXYFHSEJ-UHFFFAOYSA-N
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Description

2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride typically involves the reaction of 2-aminothiazole with acetyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2-Aminothiazole

    Reagent: Acetyl chloride

    Base: Triethylamine or pyridine

    Solvent: Dichloromethane or chloroform

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiazolidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, in the presence of a base such as triethylamine, under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Sulfoxides and Sulfones: Formed by oxidation.

    Thiazolidine Derivatives: Formed by reduction.

Scientific Research Applications

2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors, influencing cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
  • 2-(2-Aminothiazol-4-yl)acetate
  • 2-(2-Aminothiazol-4-yl)acetic acid ethyl ester

Uniqueness

2-(2-Amino-4-thiazolyl)acetyl chloride hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties .

Properties

Molecular Formula

C5H6Cl2N2OS

Molecular Weight

213.08 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)acetyl chloride;hydrochloride

InChI

InChI=1S/C5H5ClN2OS.ClH/c6-4(9)1-3-2-10-5(7)8-3;/h2H,1H2,(H2,7,8);1H

InChI Key

QOYSDZKXYFHSEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)CC(=O)Cl.Cl

Origin of Product

United States

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